molecular formula C21H23N3O2S B2950591 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1172574-66-1

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2950591
CAS RN: 1172574-66-1
M. Wt: 381.49
InChI Key: PIJFDQYZQKXLGY-UHFFFAOYSA-N
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Description

The compound “1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a thiadiazol ring, and a piperidine ring . Furan is a 5-membered heterocyclic, oxygen-containing, unsaturated ring compound. The furan nucleus is found in a large number of biologically active materials .

Scientific Research Applications

Agricultural Chemistry: Pesticide Development

Compounds containing thiadiazole are often explored for their potential use as pesticides. This compound could be investigated for its efficacy in protecting crops against pests and diseases.

Each of these applications leverages the unique chemical structure of the compound, which contains functional groups known for their reactivity and interaction with biological systems. While the specific applications in scientific research for this compound are not detailed in the search results, the potential uses outlined above are based on the structural motifs present in the molecule and their common roles in various fields of research .

Mechanism of Action

properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-17(15-7-4-3-5-8-15)21(25)24-12-10-16(11-13-24)19-22-23-20(27-19)18-9-6-14-26-18/h3-9,14,16-17H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJFDQYZQKXLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

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